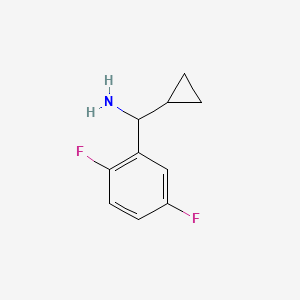

![molecular formula C15H11NOS B2833146 7-Methoxy-10H-thieno[3,2-a]carbazole CAS No. 175660-55-6](/img/structure/B2833146.png)

7-Methoxy-10H-thieno[3,2-a]carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

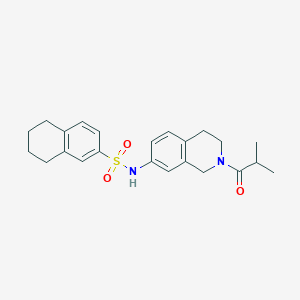

7-Methoxy-10H-thieno[3,2-a]carbazole is a chemical compound with the CAS Number: 175660-55-6 . It has a molecular weight of 253.32 and its IUPAC name is 7-methoxy-10H-thieno[3,2-a]carbazole .

Molecular Structure Analysis

The molecular structure of 7-Methoxy-10H-thieno[3,2-a]carbazole consists of 15 Carbon atoms, 11 Hydrogen atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . It contains a total of 32 bonds, including 21 non-H bonds, 19 multiple bonds, 1 rotatable bond, 19 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 3 nine-membered rings, 1 twelve-membered ring, 1 aromatic ether, 1 Pyrrole, and 1 Thiophene .Scientific Research Applications

DNA Binding and Antitumor Activity

- DNA Binding and Antitumor Potential: The DNA binding properties and antitumor activity of various carbazoles, including derivatives similar to 7-Methoxy-10H-thieno[3,2-a]carbazole, have been studied. These compounds, particularly 11H-pyrido[2,3-a]-, -[3,4-a]-, -[4,3-a]-, and [3,2-a]carbazoles, show varying degrees of affinity for DNA, which is crucial for their potential use as antitumor drugs (Lescot et al., 1986).

Synthesis for Antitumor Applications

- Improved Synthesis for Antitumor Analogs: Research has been conducted on synthesizing analogs of 7H-pyrido[4,3-c]carbazole, a compound structurally related to 7-Methoxy-10H-thieno[3,2-a]carbazole, for potential antitumor applications (Léon et al., 1985).

Electrochromic and Conductive Properties

- Electrochromic Polymers: Carbazole-based polymers, which include derivatives similar to 7-Methoxy-10H-thieno[3,2-a]carbazole, have been synthesized for their multicolor electrochromic behavior. Such polymers are valuable in applications requiring color-changing materials (Reddinger et al., 1996).

- Conductive and Magnetic Properties: Novel poly(2,7-carbazole)s and their copolymers demonstrate important conductive and magnetic properties, indicating their potential in electronic and magnetic applications (Zotti et al., 2002).

Applications in Synthesis of Natural Carbazoles

- Synthesis of Natural Carbazoles: The use of exo-2-oxazolidinone dienes in the synthesis of natural carbazoles, closely related to 7-Methoxy-10H-thieno[3,2-a]carbazole, highlights the compound's relevance in producing natural analogs for various applications (Bernal et al., 2007).

Neuroprotective and Anticancer Effects

- Neuroprotective and Anticancer Effects: A study on 7-Methoxyheptaphylline, a carbazole similar to 7-Methoxy-10H-thieno[3,2-a]carbazole, demonstrated its neuroprotective effects against hydrogen peroxide-induced neuronal cell death and its anticancer activity. This suggests the compound's potential in therapeutic applications for neuroprotection and cancer treatment (Boonyarat et al., 2022).

Photoluminescence and LED Applications

- Red-Emitting Europium(III) Complex: A carbazole-based europium(III) complex, which includes a 7-methoxy derivative similar to 7-Methoxy-10H-thieno[3,2-a]carbazole, exhibits high thermal stability and intense red emission under blue-light excitation. This makes it a promising material for LED applications (He et al., 2010).

properties

IUPAC Name |

7-methoxy-10H-thieno[3,2-a]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c1-17-9-2-4-13-12(8-9)10-3-5-14-11(6-7-18-14)15(10)16-13/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOYKZJYTPFYCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2C=CC4=C3C=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-10H-thieno[3,2-a]carbazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

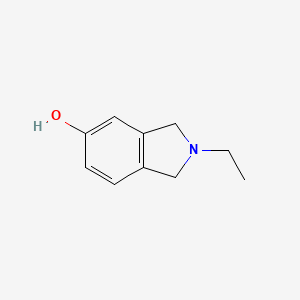

![4-[benzyl(methyl)amino]-N-(4-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2833063.png)

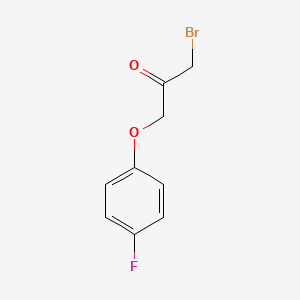

![4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2833066.png)

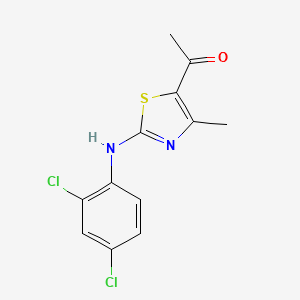

![3-(3-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833077.png)

![3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2833080.png)

![2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2833083.png)